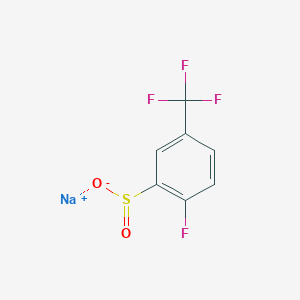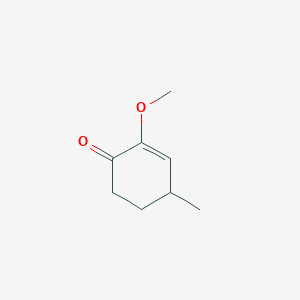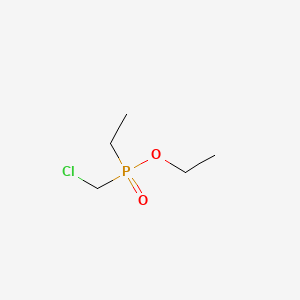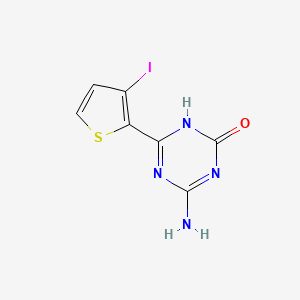![molecular formula C15H21ClO B13200077 [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene is an organic compound with the molecular formula C15H21ClO. It is a derivative of benzene, where a 3-chloro-2-cyclopentylpropoxy group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2-cyclopentylpropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or sodium alkoxide in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(3-Chloro-2-cyclopentylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene: Unique due to the presence of both a cyclopentyl and a chloropropoxy group attached to the benzene ring.
[(3-Chloro-2-methylpropoxy)methyl]benzene: Similar structure but with a methyl group instead of a cyclopentyl group.
[(3-Chloro-2-ethylpropoxy)methyl]benzene: Similar structure but with an ethyl group instead of a cyclopentyl group.
Uniqueness
This compound is unique due to the combination of its cyclopentyl and chloropropoxy substituents, which confer distinct chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H21ClO |
|---|---|
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
(3-chloro-2-cyclopentylpropoxy)methylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-10-15(14-8-4-5-9-14)12-17-11-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 |
Clé InChI |
KIZNLCDWDKNFKK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(COCC2=CC=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)

![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)


![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13200036.png)



![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)


